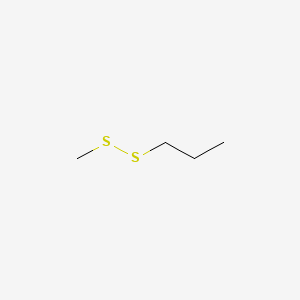

Methyl propyl disulfide

Description

This compound has been reported in Allium ampeloprasum, Azadirachta indica, and other organisms with data available.

Properties

IUPAC Name |

1-(methyldisulfanyl)propane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S2/c1-3-4-6-5-2/h3-4H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCHCUYBORIUSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSSC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8062234 |

Source

|

| Record name | Methyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

pale yellowish mobile liquid with powerful, penetratating, sulfuraceous-herbaceous, oniony odour |

Source

|

| Record name | Methyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

slightly soluble in water; soluble in ethyl alcohol and oil |

Source

|

| Record name | Methyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.990-0.999 |

Source

|

| Record name | Methyl propyl disulfide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/144/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2179-60-4 |

Source

|

| Record name | Methyl propyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2179-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002179604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disulfide, methyl propyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl propyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8062234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propyl disulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.865 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPYL DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M12K3FU0T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl propyl disulfide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031872 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis and Characterization of Methyl Propyl Disulfide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl propyl disulfide (CH₃S-SC₃H₇), a volatile organic sulfur compound found in various plants of the Allium genus, such as onions and garlic. This document details a reliable synthetic protocol, outlines key characterization data, and presents a visual workflow to aid in its laboratory preparation and analysis.

Introduction

This compound is a key contributor to the characteristic flavor and aroma of many culinary ingredients. Beyond its sensory properties, it has garnered interest in the scientific community for its potential biological activities. As an unsymmetrical disulfide, its synthesis requires a controlled approach to avoid the formation of symmetrical byproducts. This guide focuses on a robust synthetic method and the analytical techniques used to confirm its identity and purity.

Synthesis of this compound

The synthesis of unsymmetrical disulfides like this compound can be effectively achieved through the reaction of a Bunte salt with a thiol. This method offers good control over the final product and avoids the statistical mixture of products often seen in co-oxidation of two different thiols.

Experimental Protocol: Synthesis via Bunte Salt

This protocol is adapted from a general and reliable procedure for the synthesis of unsymmetrical disulfides.

Materials:

-

1-Bromopropane

-

Sodium thiosulfate pentahydrate (Na₂S₂O₃·5H₂O)

-

Methanethiol (CH₃SH) or a suitable source like sodium thiomethoxide (NaSCH₃)

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Step 1: Preparation of Sodium S-Propylthiosulfate (Bunte Salt)

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium thiosulfate pentahydrate in a minimal amount of water.

-

Add a solution of 1-bromopropane in methanol to the flask.

-

Heat the mixture to reflux with stirring for 2-3 hours.

-

After the reaction is complete, cool the mixture to room temperature. The resulting solution contains the sodium S-propylthiosulfate (propyl Bunte salt). This solution is typically used directly in the next step without isolation.

Step 2: Preparation of Sodium Thiomethoxide (if starting from methanethiol)

Caution: Methanethiol is a toxic and foul-smelling gas. This step should be performed in a well-ventilated fume hood.

-

In a separate flask, prepare a solution of sodium hydroxide in water.

-

Bubble methanethiol gas through the sodium hydroxide solution at 0 °C until the desired molar equivalent is absorbed. This forms a solution of sodium thiomethoxide.

Step 3: Reaction of Bunte Salt with Thiomethoxide

-

Cool the aqueous solution of sodium S-propylthiosulfate from Step 1 in an ice bath.

-

Slowly add the freshly prepared solution of sodium thiomethoxide from Step 2 to the Bunte salt solution with vigorous stirring.

-

Continue to stir the reaction mixture at room temperature for 1-2 hours.

Step 4: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic extracts and wash them with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the diethyl ether by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure to yield a clear, colorless to pale yellow liquid.

Synthesis Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following tables summarize the key physical and spectral data.

Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀S₂ | [1] |

| Molecular Weight | 122.25 g/mol | [1] |

| Appearance | Clear, slightly yellowish liquid | [1] |

| Odor | Reminiscent of cooked onion | [1] |

| Boiling Point | 154.1 °C at 760 mmHg | [1] |

| 69-71 °C at 43 mmHg | [2] | |

| Density | 0.997 g/cm³ at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.508 | [1][2] |

| Flash Point | 42.8 °C | [1] |

Spectroscopic Data

| Technique | Data |

| ¹H NMR | The proton NMR spectrum is expected to show a triplet for the terminal methyl group of the propyl chain, a multiplet for the adjacent methylene group, a triplet for the methylene group attached to sulfur, and a singlet for the methyl group attached to sulfur. |

| ¹³C NMR | The carbon NMR spectrum will display four distinct signals corresponding to the four unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | The electron ionization mass spectrum will show a molecular ion peak (M⁺) at m/z = 122. Key fragmentation patterns will also be observed. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic C-H stretching and bending vibrations. The S-S stretching vibration is typically weak and may be difficult to observe. |

| Gas Chromatography (GC) | Retention indices on various columns can be used for identification. For example, on a standard non-polar column, the Kovats retention index is in the range of 912-932.1. |

Safety Information

This compound is a flammable liquid and an eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide provides a detailed framework for the synthesis and characterization of this compound. The presented Bunte salt method is a reliable route for obtaining this unsymmetrical disulfide. The comprehensive characterization data serves as a valuable reference for researchers to confirm the identity and purity of their synthesized product. This information is crucial for its application in flavor chemistry, natural product research, and potential drug development.

References

The Biosynthesis and Formation of Methyl Propyl Disulfide in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl disulfide is a volatile organosulfur compound contributing to the characteristic aroma and flavor profile of plants in the Allium genus, such as onions and garlic. This technical guide provides an in-depth exploration of the biosynthesis of its precursors, S-methylcysteine sulfoxide (methiin) and S-propylcysteine sulfoxide (propiin), and the subsequent enzymatic and chemical reactions leading to the formation of this compound upon tissue damage. Detailed experimental protocols for the analysis of the key compounds and enzymes, along with quantitative data and pathway visualizations, are presented to support further research and development in this area.

Introduction

The organosulfur compounds in Allium species are of significant interest due to their impact on flavor, aroma, and their potential therapeutic properties. This compound is one such compound, formed not through a direct biosynthetic pathway, but as a result of a cascade of reactions initiated when plant cells are disrupted. The stable, non-volatile precursors, S-alk(en)ylcysteine sulfoxides (ACSOs), are stored in the cytoplasm and are brought into contact with the vacuolar enzyme alliinase upon cellular damage[1]. This guide delineates the two key stages: the biosynthesis of the ACSO precursors and the subsequent enzymatic and spontaneous chemical reactions that form this compound.

Biosynthesis of S-Alkylcysteine Sulfoxide Precursors

The biosynthesis of methiin and propiin, the precursors to this compound, follows the general pathway for S-alk(en)ylcysteine sulfoxides in Allium, which primarily utilizes the glutathione pathway[1][2].

The Glutathione Pathway

The proposed biosynthetic pathway for S-methyl-L-cysteine and S-propyl-L-cysteine, the precursors to their respective sulfoxides, is outlined below. The initial steps involve the assimilation of sulfate into cysteine, which is then incorporated into glutathione (γ-glutamyl-cysteinyl-glycine)[3].

-

S-alkylation of Glutathione: A methyl or propyl group is transferred to the sulfur atom of the cysteine residue within a glutathione molecule. The biosynthesis of S-methylcysteine has been shown to proceed via the methylation of cysteine[4][5]. While the specific origin of the propyl group is less defined than the allyl group (derived from valine), it is understood to follow a similar conjugation to glutathione[6].

-

Removal of Glycine: The glycine residue is cleaved from the S-alkylated glutathione.

-

Removal of Glutamate: The γ-glutamyl moiety is removed by a γ-glutamyl transpeptidase (GGT) to yield S-methyl-L-cysteine or S-propyl-L-cysteine[1][2].

-

S-oxygenation: A flavin-containing monooxygenase (FMO) catalyzes the stereospecific oxidation of the sulfur atom in S-methyl-L-cysteine and S-propyl-L-cysteine to form S-methyl-L-cysteine sulfoxide (methiin) and S-propyl-L-cysteine sulfoxide (propiin), respectively[2][3].

Formation of this compound from Precursors

The formation of this compound is a consequence of tissue damage, which allows the mixing of cellular compartments.

-

Enzymatic Cleavage: Upon cell lysis, the vacuolar enzyme alliinase (S-alk(en)yl-L-cysteine sulfoxide lyase) is released and acts on methiin and propiin[7].

-

Formation of Sulfenic Acids: Alliinase catalyzes the cleavage of the C-S bond in the sulfoxide precursors, yielding pyruvic acid, ammonia, and highly reactive sulfenic acids: methanesulfenic acid (CH₃SOH) and propanesulfenic acid (CH₃CH₂CH₂SOH)[1]. In onions, propanesulfenic acid is a precursor to the lachrymatory factor, propanethial S-oxide, through the action of lachrymatory-factor synthase[8][9].

-

Condensation to Thiosulfinates: Two molecules of sulfenic acid can spontaneously condense to form an unstable thiosulfinate. For example, two molecules of methanesulfenic acid would form methyl methanethiosulfinate.

-

Formation of Asymmetrical Disulfides: An asymmetrical disulfide like this compound is formed through the condensation of one molecule of methanesulfenic acid and one molecule of propanesulfenic acid. This condensation reaction is spontaneous. Further reactions can lead to the formation of various polysulfides.

Quantitative Data

The concentrations of precursors and the kinetics of the enzymes involved can vary significantly between different Allium species and even cultivars.

Table 1: Concentration of S-Alk(en)ylcysteine Sulfoxides in Garlic

| Compound | Concentration Range (mg/g fresh weight) | Average Proportion | Reference |

| Alliin | 2.78 - 10.60 | 83% | [10][11] |

| Methiin | 0.54 - 2.04 | 16% | [10][11] |

| Isoalliin | 0.03 - 0.13 | 1% | [10][11] |

Table 2: Kinetic Parameters of Alliinase

| Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Optimal Temp (°C) | Reference |

| Cupriavidus necator | Alliin | 0.83 | 74.65 | 7.0 | 35 | [12] |

| Garlic (A. sativum) | Alliin | - | - | 6.5 | 23 | [13] |

Note: 1 Unit (U) of alliinase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of pyruvate per minute under specified conditions.

Experimental Protocols

Extraction and HPLC Analysis of S-Alk(en)ylcysteine Sulfoxides

This protocol is adapted from methodologies used for the quantification of ACSOs in Allium species[10][14][15].

Workflow Diagram:

References

- 1. S-Alk(en)ylcysteine sulfoxides in the genus Allium: proposed biosynthesis, chemical conversion, and bioactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Chemical and Biological Properties of S-1-Propenyl-l-Cysteine in Aged Garlic Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A spectrophotometric assay for allicin and alliinase (Alliin lyase) activity: reaction of 2-nitro-5-thiobenzoate with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A spectrophotometric assay for allicin, alliin, and alliinase (alliin lyase) with a chromogenic thiol: reaction of 4-mercaptopyridine with thiosulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Identification and expression analysis of S-alk(en)yl-L-cysteine sulfoxide lyase isoform genes and determination of allicin contents in Allium species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Propanethial S-oxide - The Lachrymatory Factor in Onions - Molecule of the - September Month 2007 [chm.bris.ac.uk]

- 9. Silencing Onion Lachrymatory Factor Synthase Causes a Significant Change in the Sulfur Secondary Metabolite Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agriculturejournals.cz [agriculturejournals.cz]

- 11. researchgate.net [researchgate.net]

- 12. Using headspace solid-phase microextraction for comparison of volatile sulphur compounds of fresh plants belonging to families Alliaceae and Brassicaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Plant Enzyme Activity Testing - Lifeasible [lifeasible.com]

- 14. HPLC of S-Alk(en)yl-L-cysteine Derivatives in Garlic including Quantitative Determination of (+)-S-Allyl-L-cysteine Sulfoxide (Alliin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bezmialemscience.org [bezmialemscience.org]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl disulfide is an organosulfur compound naturally occurring in plants of the Allium genus, such as onions and garlic. It is a significant contributor to the characteristic flavor and aroma of these plants. Beyond its role as a flavor component, this compound has garnered interest in the scientific community for its potential biological activities, including anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an exploration of its known biological signaling pathways.

Physical Properties

This compound is a colorless to pale yellow liquid with a strong, pungent, sulfurous odor reminiscent of onions.[1][2] The key physical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C4H10S2 | [3][4][5][6] |

| Molecular Weight | 122.25 g/mol | [3][4][5][7] |

| Boiling Point | 69-71 °C at 43 mmHg 154.1 °C at 760 mmHg | [4][6][7] |

| Melting Point | -101.52 °C (estimate) | [4] |

| Density | 0.98 g/mL at 25 °C | [6][7] |

| Refractive Index (n20/D) | 1.508 | [4][6][7] |

| Vapor Pressure | 4.14 mmHg at 25 °C | [4] |

| Solubility | Slightly soluble in water. Soluble in ethanol and oils. | [2] |

| Appearance | Colorless to pale yellow liquid | [2] |

Chemical Properties and Reactivity

This compound is a stable compound under normal conditions.[1] Its chemical reactivity is primarily dictated by the disulfide bond (-S-S-).

Stability and Storage

It is recommended to store this compound in a cool, dry, and well-ventilated area away from sources of ignition.[1] Containers should be kept tightly sealed.[1]

Reactivity

-

Incompatible Materials: Strong oxidizing agents.[1]

-

Hazardous Decomposition Products: Under fire conditions, it may decompose to produce toxic fumes, including carbon oxides and sulfur oxides.[1]

-

Hazardous Reactions: No hazardous reactions have been reported under normal processing.[1]

Experimental Protocols

This section outlines detailed methodologies for the characterization and synthesis of this compound.

Synthesis of this compound

A general method for the synthesis of unsymmetrical disulfides like this compound involves the reaction of a thiol with a sulfenyl halide. A plausible synthesis route is described in the workflow below.

Experimental Procedure (General):

-

Dissolve 1-propanesulfenyl chloride in an inert, dry solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add an equimolar amount of methanethiol to the cooled solution with stirring.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is typically washed with water and brine to remove any unreacted starting materials and byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography to yield pure this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | Agilent 7890A or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Injection Volume | 1 µL |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Oven Temperature Program | Initial temperature of 40 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |

| Mass Spectrometer | Agilent 5975C or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-350 |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

Biological Activity and Signaling Pathways

Organosulfur compounds from Allium species, including this compound, have been investigated for their potential health benefits, particularly their anticancer effects.[1][8][9]

Inhibition of Glutathione S-Transferase (GST) and a Potential Anticancer Mechanism

Studies have shown that this compound can inhibit the formation of glutathione S-transferase placental form (GST-P)-positive foci in a dose-dependent manner.[10] GSTs are a family of enzymes involved in the detoxification of carcinogens.[1] The inhibitory effect of this compound on these precancerous lesions suggests a potential role in cancer chemoprevention.[10]

The proposed mechanism for this anticancer effect involves the modulation of the polyamine biosynthesis pathway.[10] Polyamines are essential for cell growth and proliferation, and their levels are often elevated in cancer cells. Ornithine decarboxylase (ODC) is a key rate-limiting enzyme in this pathway.[1] While a direct inhibitory effect has not been conclusively demonstrated, it is suggested that organosulfur compounds like this compound may decrease cell proliferation by downregulating the polyamine biosynthesis pathway, potentially through the reduction of ODC activity.[1][10]

Conclusion

This compound is a volatile sulfur compound with well-defined physical and chemical properties. Its role as a flavor and fragrance compound is well-established, and emerging research points towards its potential as a bioactive molecule with anticancer properties. The proposed mechanism involving the inhibition of glutathione S-transferase and the downregulation of the polyamine biosynthesis pathway provides a promising avenue for further investigation in the field of drug development. The experimental protocols provided in this guide offer a foundation for the consistent and accurate characterization of this intriguing molecule. Further research is warranted to fully elucidate the specific molecular targets and signaling cascades affected by this compound to harness its full therapeutic potential.

References

- 1. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Showing Compound this compound (FDB008557) - FooDB [foodb.ca]

- 3. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. Disulfide, methyl propyl [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. This compound 90 2179-60-4 [sigmaaldrich.com]

- 8. Organosulfur compounds from alliaceae in the prevention of human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Developing organosulfur compounds in Allium as the next-generation flavor and bioactive ingredients for food and medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dose-dependent inhibition of glutathione S-transferase placental form-positive hepatocellular foci induction in the rat by this compound and propylene sulfide from garlic and onions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Methyl Propyl Disulfide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for methyl propyl disulfide (C₄H₁₀S₂), a volatile organic compound found in various plants, including those of the Allium genus. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear and structured format for easy reference and comparison. Detailed experimental protocols for obtaining this data are also provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 2.66 | t | 7.4 | -S-S-CH₂- |

| 2.40 | s | - | -S-CH₃ |

| 1.69 | sextet | 7.4 | -CH₂-CH₂-CH₃ |

| 1.00 | t | 7.4 | -CH₂-CH₃ |

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 42.5 | -S-S-CH₂- |

| 23.2 | -S-CH₃ |

| 22.8 | -CH₂-CH₂-CH₃ |

| 13.3 | -CH₂-CH₃ |

Experimental Protocol for NMR Spectroscopy

The following is a typical experimental protocol for obtaining high-resolution ¹H and ¹³C NMR spectra of a liquid sample like this compound.

Sample Preparation:

-

A sample of this compound (approximately 5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of chloroform-d, CDCl₃).[1][2]

-

The solution is transferred to a 5 mm NMR tube.[3] To ensure magnetic field homogeneity, the solution should be free of any particulate matter; filtration through a small plug of glass wool in a Pasteur pipette is recommended if necessary.[1]

-

A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).[2]

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.[3]

-

Nuclei: ¹H and ¹³C.

-

Temperature: Standard room temperature (approximately 298 K).

-

¹H NMR:

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Pulse Width: Typically 30-45 degrees

-

-

¹³C NMR:

-

Number of Scans: 128-1024 (or more, depending on concentration)

-

Relaxation Delay: 2-5 seconds

-

Pulse Program: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 2965, 2930, 2872 | C-H stretching (alkane) |

| 1455 | C-H bending (alkane) |

| 1378 | C-H bending (alkane) |

| ~530 | S-S stretching |

Note: The S-S stretching vibration is typically weak and can be difficult to observe.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a common sampling technique for obtaining the IR spectrum of liquid samples.

-

Instrument Setup: An FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal) is used.

-

Background Spectrum: A background spectrum of the clean, empty ATR crystal is recorded. This will be subtracted from the sample spectrum to remove any interference from the instrument and the surrounding environment.

-

Sample Application: A small drop of neat this compound is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.[4][5]

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[6] Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

Cleaning: After the measurement, the ATR crystal is cleaned with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.

MS Data (Electron Ionization)

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 122 | 45 | [M]⁺ (Molecular Ion) |

| 80 | 100 | [CH₃CH₂CH₂S]⁺ |

| 47 | 60 | [CH₃S]⁺ |

| 43 | 55 | [CH₃CH₂CH₂]⁺ |

| 41 | 40 | [C₃H₅]⁺ |

Experimental Protocol for GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile compounds like this compound.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, with a split ratio of, for example, 10:1. The injector temperature is typically set to 250°C.[7]

-

Column: A non-polar capillary column, such as a TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.[7]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[7]

-

Oven Temperature Program: An initial temperature of 50°C is held for a few minutes, followed by a temperature ramp (e.g., 3°C/min to 150°C, then 25°C/min to 250°C) to ensure good separation of the analyte from any impurities.[7]

-

-

Mass Spectrometry (MS) Conditions:

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

References

- 1. NMR Sample Preparation [nmr.chem.umn.edu]

- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. Determination of Organosulfides from Onion Oil - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Toxicological and Safety Guide to Methyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl propyl disulfide (MPDS), with CAS number 2179-60-4, is a volatile organosulfur compound naturally present in various Allium species such as garlic and onions. It contributes to the characteristic flavor and aroma of these foods. Industrially, it is utilized as a flavoring agent in a variety of savory food products. This technical guide provides a comprehensive overview of the available toxicological and safety data for this compound, aimed at professionals in research, scientific, and drug development fields. The information is presented to facilitate a thorough understanding of its safety profile, supported by experimental methodologies and visual representations of key processes.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 2,3-Dithiahexane, 1-(Methyldisulfanyl)propane |

| CAS Number | 2179-60-4 |

| Molecular Formula | C4H10S2 |

| Molecular Weight | 122.25 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Odor | Pungent, sulfurous, onion-like |

Toxicological Data

The toxicological profile of this compound has been evaluated by various regulatory and scientific bodies. The available data on its acute toxicity, skin and eye irritation, genotoxicity, carcinogenicity, and reproductive and developmental toxicity are summarized below.

Acute Toxicity

This compound exhibits low acute toxicity via oral and dermal routes of exposure.

| Endpoint | Species | Route | Value | Classification | Reference |

| LD50 | Rat | Oral | > 2000 mg/kg bw | Category 4 (Harmful if swallowed) | [1] |

| LD50 | Rat | Dermal | > 5000 mg/kg bw | Not Classified | [2] |

| LC50 | - | Inhalation | No data available | - |

Skin and Eye Irritation

Studies conducted on rabbits indicate that this compound is a mild skin and eye irritant.

| Endpoint | Species | Result | Reference |

| Skin Irritation | Rabbit | Mild irritant | [2] |

| Eye Irritation | Rabbit | Mild irritant | [2] |

Subchronic Toxicity

While no specific 90-day oral toxicity studies on this compound were identified in the public domain, a study on the structurally related compound, methyl propyl trisulfide, is available. In a 90-day study in Sprague-Dawley rats, methyl propyl trisulfide administered by gavage at doses of 0.5, 2, or 6 mg/kg bw/day did not produce any treatment-related adverse effects. The No-Observed-Adverse-Effect Level (NOAEL) was determined to be the highest dose tested, 6 mg/kg bw/day[3]. This information may be considered for read-across purposes.

Genotoxicity

No specific in vitro or in vivo genotoxicity studies for this compound were found in the publicly available literature. However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as part of a group of flavoring agents.[4][5][6] These evaluations, which consider genotoxicity, have not raised a safety concern at the current levels of intake when used as a flavoring agent.[5][6]

Carcinogenicity

Similar to genotoxicity, no long-term carcinogenicity bioassays specifically on this compound were identified. The evaluations by JECFA and EFSA, which take into account the potential for carcinogenicity, have concluded that there is no safety concern at the current levels of intake from its use as a flavoring agent.[5][6]

Reproductive and Developmental Toxicity

No dedicated reproductive or developmental toxicity studies on this compound were found in the public domain. The comprehensive evaluations by JECFA and EFSA did not indicate any concerns for reproductive or developmental effects at the current intake levels.[5][6]

Regulatory Evaluations

Both JECFA and EFSA have assessed the safety of this compound as a flavoring substance.

-

JECFA: At its 53rd meeting, JECFA evaluated this compound and concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[5][6] The toxicological monograph from this evaluation is published in the WHO Food Additives Series 44.[4]

-

EFSA: this compound is included in Flavouring Group Evaluation 08 (FGE.08), which covers aliphatic and alicyclic mono-, di-, tri-, and polysulphides.[4] The evaluations of this group of substances have not raised safety concerns for this compound at the estimated dietary intakes.

Experimental Protocols

Detailed methodologies for key toxicological studies are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (as per OECD Guideline 401 - modified)

-

Test System: Typically, young adult rats (e.g., Sprague-Dawley strain) of one sex (usually females) are used.

-

Procedure: A limit test is often performed for substances with expected low toxicity. A single dose of 2000 mg/kg body weight is administered by oral gavage to a small group of animals. If no mortality or significant toxicity is observed, no further testing at higher doses is required.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the study.

Skin Irritation (as per OECD Guideline 404)

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure: A 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²) on one animal. The site is covered with a gauze patch and semi-occlusive dressing for a 4-hour exposure period.

-

Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and if no corrosive effect is observed, the test is confirmed on at least two more animals.

Eye Irritation (as per OECD Guideline 405)

-

Test System: Healthy young adult albino rabbits are used.

-

Procedure: A single dose of 0.1 mL of the liquid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

Observations: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation. The severity of the reactions is scored to determine the irritation potential.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for an acute oral toxicity study following OECD Guideline 401.

Proposed Metabolic Pathway of this compound

Based on the metabolism of related disulfide compounds, the following metabolic pathway is proposed for this compound in vivo.

Caption: Proposed metabolic pathway of this compound in vivo.

Conclusion

Based on the available toxicological data and comprehensive evaluations by international expert committees such as JECFA and EFSA, this compound is considered to have low acute toxicity. It may cause mild skin and eye irritation upon direct contact. While specific data on genotoxicity, carcinogenicity, and reproductive toxicity for this compound are not publicly available, its use as a flavoring agent at current intake levels is not considered a safety concern by regulatory authorities. The proposed metabolic pathway suggests that it is likely metabolized and excreted. This guide provides a foundational understanding of the safety profile of this compound for professionals in relevant scientific fields.

References

- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]

- 2. Chromosomal aberration tests on 29 chemicals combined with S9 mix in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WHO | JECFA [apps.who.int]

- 4. A two-generation reproductive toxicity study of decamethylcyclopentasiloxane (D5) in rats exposed by whole-body vapor inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. WHO | JECFA [apps.who.int]

An In-depth Technical Guide to the Isomeric Forms of Methyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomeric forms of methyl propyl disulfide, detailing their physicochemical properties, synthesis, characterization, and biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

Introduction to this compound Isomers

This compound (C₄H₁₀S₂) is an organosulfur compound with two primary isomers: methyl n-propyl disulfide and methyl isopropyl disulfide . These isomers are found naturally in various plants of the Allium genus, such as onions and garlic, and contribute to their characteristic flavors and aromas. Beyond their role as flavor compounds, these disulfides have garnered scientific interest for their potential biological activities, including anticancer effects.

The structural difference between the two isomers, arising from the arrangement of the propyl group, leads to distinct physicochemical and biological properties. Understanding these differences is crucial for their application in various scientific and commercial fields.

Physicochemical Properties

The physical and chemical properties of methyl n-propyl disulfide and methyl isopropyl disulfide are summarized in the tables below for easy comparison.

Table 1: General and Physicochemical Properties of this compound Isomers

| Property | Methyl n-Propyl Disulfide | Methyl Isopropyl Disulfide |

| IUPAC Name | 1-(methyldisulfanyl)propane[1] | 2-(methyldisulfanyl)propane[2] |

| Synonyms | 2,3-Dithiahexane, this compound[3] | Methyl i-propyl disulfide, 2-Methyl-3,4-dithiapentane[4] |

| CAS Number | 2179-60-4[3] | 40136-65-0[4] |

| Molecular Formula | C₄H₁₀S₂[3] | C₄H₁₀S₂[4] |

| Molecular Weight | 122.25 g/mol [3] | 122.25 g/mol [4] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 143-145 °C (760 mmHg) | 138.2 °C (760 mmHg) |

| Density | 0.985 g/cm³ | 0.994 g/cm³ |

| Refractive Index | 1.505 (20 °C) | 1.506 (20 °C) |

Synthesis and Characterization

The synthesis of unsymmetrical disulfides like this compound can be challenging due to the potential for the formation of symmetrical disulfide byproducts. However, several methods have been developed to achieve selective synthesis.

Experimental Protocol: Synthesis of Unsymmetrical Disulfides

A common approach for the synthesis of unsymmetrical disulfides involves the reaction of a thiol with a sulfenyl chloride. The following is a generalized experimental protocol that can be adapted for the synthesis of both methyl n-propyl and methyl isopropyl disulfide.

Objective: To synthesize methyl propyl disulfides via the reaction of a thiol with a sulfenyl chloride.

Materials:

-

Methanethiol or sodium methanethiolate

-

1-Propanethiol or sodium 1-propanethiolate

-

2-Propanethiol or sodium 2-propanethiolate

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

Step 1: Preparation of Sulfenyl Chloride

-

In a round-bottom flask under an inert atmosphere, dissolve the desired thiol (e.g., 1-propanethiol for the synthesis of methyl n-propyl disulfide) in dichloromethane at 0 °C.

-

Slowly add a solution of sulfuryl chloride in dichloromethane dropwise to the cooled thiol solution with constant stirring.

-

Allow the reaction to proceed for 1-2 hours at 0 °C. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

Step 2: Reaction with the Second Thiol

-

In a separate flask, prepare a solution of the second thiol (e.g., methanethiol or its sodium salt) in dichloromethane under an inert atmosphere and cool to 0 °C.

-

Slowly add the freshly prepared sulfenyl chloride solution from Step 1 to the second thiol solution dropwise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

Step 3: Work-up and Purification

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent under reduced pressure to obtain the crude disulfide.

-

Purify the crude product by fractional distillation or column chromatography to yield the pure this compound isomer.

Characterization Methods

The synthesized isomers can be characterized using various spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the isomers by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.[1][2]

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, further confirming their identity.[5][6] The mass spectra of both isomers show a molecular ion peak at m/z 122.[3][4]

Table 2: Spectral Data of this compound Isomers

| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key MS Fragments (m/z) |

| Methyl n-Propyl Disulfide | ~2.5 (t, 2H), ~2.4 (s, 3H), ~1.7 (m, 2H), ~1.0 (t, 3H) | ~42, ~34, ~23, ~13 | 122 (M+), 90, 75, 47, 45 |

| Methyl Isopropyl Disulfide | ~2.9 (septet, 1H), ~2.3 (s, 3H), ~1.3 (d, 6H) | ~45, ~34, ~23 | 122 (M+), 90, 79, 47, 43 |

Note: The exact chemical shifts may vary depending on the solvent and instrument used.

Biological Activity and Signaling Pathways

Organosulfur compounds from Allium vegetables have been extensively studied for their health benefits, particularly their anticancer properties. This compound has been shown to exhibit inhibitory effects on certain enzymes involved in carcinogenesis.

Inhibition of Glutathione S-Transferase (GST)

Research has demonstrated that this compound can dose-dependently inhibit the activity of glutathione S-transferase (GST), specifically the placental form (GST-P).[7] GSTs are a family of enzymes that play a crucial role in the detoxification of carcinogens by catalyzing their conjugation with glutathione.[8] The inhibition of GST-P, which is often overexpressed in tumor cells, is a potential mechanism for the anticancer effects of this compound.[7]

The proposed mechanism suggests that by inhibiting GST, this compound may prevent the detoxification of carcinogenic compounds, leading to their accumulation and subsequent induction of apoptosis in cancer cells. Furthermore, the inhibitory effect of this compound on GST may also be associated with a decrease in cell proliferation.[7]

Other Potential Anticancer Mechanisms

In addition to GST inhibition, organosulfur compounds from garlic and onions are known to affect various other signaling pathways involved in cancer progression.[9][10][11] These include the modulation of cell cycle, induction of apoptosis through both intrinsic and extrinsic pathways, and inhibition of angiogenesis.[12][13] While these mechanisms have been more extensively studied for other related compounds like diallyl disulfide, it is plausible that this compound shares some of these anticancer activities.

Logical Relationships and Experimental Workflow

The following diagrams illustrate the isomeric relationship between the two forms of this compound and a typical experimental workflow for their synthesis and characterization.

Conclusion

The isomeric forms of this compound, methyl n-propyl disulfide and methyl isopropyl disulfide, are important organosulfur compounds with distinct properties. This guide has provided a detailed overview of their physicochemical characteristics, methods for their synthesis and characterization, and insights into their biological activities, particularly their potential as anticancer agents through the inhibition of glutathione S-transferase. The information presented here serves as a foundational resource for further research and development involving these promising natural compounds.

References

- 1. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isopropyl methyl disulfide | C4H10S2 | CID 123494 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Disulfide, methyl propyl [webbook.nist.gov]

- 4. Methyl isopropyl disulphide [webbook.nist.gov]

- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 6. researchgate.net [researchgate.net]

- 7. Dose-dependent inhibition of glutathione S-transferase placental form-positive hepatocellular foci induction in the rat by this compound and propylene sulfide from garlic and onions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Organosulfur compounds and possible mechanism of garlic in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. frontiersin.org [frontiersin.org]

- 12. researchoutput.csu.edu.au [researchoutput.csu.edu.au]

- 13. bhu.ac.in [bhu.ac.in]

environmental fate and degradation pathways of methyl propyl disulfide

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Methyl Propyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CH₃S-SCH₂CH₂CH₃) is a volatile organosulfur compound found in some plants of the Allium genus and used as a flavoring agent. Understanding its environmental fate is crucial for assessing its ecological impact. This technical guide provides a comprehensive overview of the anticipated environmental degradation pathways of this compound, including biodegradation, hydrolysis, and photolysis. Due to the limited availability of direct experimental data for this compound, this guide draws upon established principles of disulfide chemistry, data from analogous short-chain alkyl disulfides, and standardized OECD test guidelines to project its environmental behavior. Detailed experimental protocols for studying its degradation are provided, along with structured data tables and visual diagrams to facilitate comprehension.

Physicochemical Properties

A substance's physical and chemical properties are fundamental to understanding its environmental distribution and fate. The properties of this compound suggest it is a volatile, sparingly soluble liquid.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀S₂ | [1] |

| Molecular Weight | 122.25 g/mol | [2] |

| CAS Number | 2179-60-4 | [1] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Odor | Strong, sulfurous, onion-like | [3] |

| Boiling Point | 69-71 °C at 43 mmHg | [2] |

| Melting Point | -112.98 °C (estimate) | [4] |

| Density | 0.98 g/mL at 25 °C | [2] |

| Water Solubility | Sparingly soluble | [3] |

| Vapor Pressure | 4.14 mmHg at 25 °C (estimate) | [5] |

| logP (Octanol-Water Partition Coefficient) | 2.29 (estimate) | [5] |

Environmental Degradation Pathways

The environmental persistence of this compound is determined by its susceptibility to biotic and abiotic degradation processes.

Biodegradation

Biodegradation is expected to be a significant degradation pathway for this compound in environments with active microbial populations, such as soil and water. While specific studies on this compound are limited, research on analogous compounds like dimethyl disulfide (DMDS) provides a strong indication of the likely metabolic route. The biodegradation of DMDS is initiated by the reductive cleavage of the disulfide bond to form methanethiol. This intermediate is then further metabolized to inorganic sulfate.[6][7] A similar pathway can be postulated for this compound.

Inferred Biodegradation Pathway of this compound:

-

Reductive Cleavage: The disulfide bond in this compound is cleaved by microbial enzymes, yielding methanethiol and propanethiol.

-

Oxidation of Thiols: The resulting thiols are subsequently oxidized through a series of enzymatic steps. This process can involve the formation of aldehydes and ultimately carboxylic acids.

-

Mineralization: The sulfur is eventually oxidized to sulfate (SO₄²⁻), and the carbon backbone is mineralized to carbon dioxide (CO₂) and water.[6]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, can also contribute to the breakdown of this compound in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For dialkyl disulfides, hydrolysis is generally a slow process under neutral environmental pH conditions. The disulfide bond is relatively stable in water at neutral pH.[8] However, under strongly alkaline conditions, hydrolysis can be more significant, leading to the formation of thiols and sulfenic acids.[8] Given the typical pH range of natural waters (pH 4-9), hydrolysis is not expected to be a primary degradation pathway for this compound.[9]

Photolysis is the degradation of a molecule by light. Organic disulfides can undergo photolytic cleavage of the sulfur-sulfur bond upon absorption of ultraviolet radiation.[10][11] This process generates thiyl radicals (RS•), which are highly reactive and can participate in a variety of subsequent reactions, including hydrogen abstraction from other molecules or recombination.[10] The extent of photolysis will depend on the intensity and wavelength of sunlight and the presence of other substances in the water that can act as photosensitizers.

Experimental Protocols for Degradation Assessment

Standardized test guidelines from the Organisation for Economic Co-operation and Development (OECD) are widely used to assess the environmental fate of chemicals. The following protocols are recommended for evaluating the degradation of this compound.

Biodegradation: OECD 301D - Closed Bottle Test

Given its volatility, the OECD 301D Closed Bottle Test is a suitable method for assessing the ready biodegradability of this compound.[12][13][14] This test measures the consumption of dissolved oxygen by microorganisms in a closed, completely filled bottle containing the test substance as the sole carbon source.

Methodology:

-

Test System: A series of glass bottles are filled completely with a mineral medium inoculated with a mixed population of microorganisms (e.g., from activated sludge).

-

Test Substance Addition: A known concentration of this compound is added to the test bottles.

-

Controls: Blank controls (inoculum only) and reference controls (with a readily biodegradable substance like sodium benzoate) are run in parallel. A toxicity control containing both the test substance and the reference substance can also be included.[15]

-

Incubation: The bottles are sealed and incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

-

Measurement: The dissolved oxygen concentration in the bottles is measured at regular intervals.

-

Calculation: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD) of the test substance.[16]

Hydrolysis: OECD 111 - Hydrolysis as a Function of pH

This guideline is used to determine the rate of abiotic hydrolysis of a chemical in aqueous solutions at environmentally relevant pH values.[9][17][18][19][20]

Methodology:

-

Test Solutions: Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.

-

Test Substance Addition: A known concentration of this compound is added to each buffer solution. The concentration should not exceed half of its water solubility.[17]

-

Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 50°C for a preliminary test, and at least two other temperatures for a more detailed study).[20]

-

Sampling and Analysis: Aliquots are taken at various time intervals and analyzed for the concentration of the parent compound and any major hydrolysis products.

-

Kinetics: The rate of hydrolysis is determined, and the half-life (t₁/₂) is calculated.

Photolysis: OECD 316 - Phototransformation of Chemicals in Water

This guideline is designed to determine the rate of direct photolysis of a chemical in water when exposed to simulated sunlight.[21][22][23][24][25]

Methodology:

-

Test Solutions: The test substance is dissolved in sterile, buffered, air-saturated water.

-

Irradiation: The solutions are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).[21]

-

Dark Controls: Identical samples are kept in the dark to measure any degradation not caused by light (e.g., hydrolysis).[21]

-

Sampling and Analysis: Samples are taken from both the irradiated and dark control solutions at various time points and analyzed for the concentration of the test substance and any major photoproducts.

-

Quantum Yield: The quantum yield (the efficiency of the photochemical process) can be determined to allow for the calculation of photolysis rates under different environmental conditions.[24]

Environmental Persistence and Bioaccumulation

The environmental persistence of this compound will be a function of the rates of the degradation processes described above. Given its volatility, a significant portion is likely to partition to the atmosphere, where it can be subject to photo-oxidation. In soil and water, biodegradation is expected to be the primary mechanism of removal.

The estimated logP of 2.29 suggests a moderate potential for bioaccumulation in aquatic organisms. However, its expected metabolism and degradation would likely limit significant long-term bioaccumulation.

Conclusion

While direct experimental data on the environmental fate of this compound is not extensive, a combination of its physicochemical properties, data from analogous compounds, and established degradation principles allows for a reasoned assessment of its likely behavior. Biodegradation is predicted to be the most significant degradation pathway in soil and water, involving the cleavage of the disulfide bond and subsequent oxidation of the resulting thiols. Abiotic processes such as hydrolysis are expected to be slow under typical environmental conditions, while photolysis may contribute to its degradation in sunlit surface waters and the atmosphere. The standardized OECD test protocols detailed in this guide provide a robust framework for experimentally determining the .

References

- 1. This compound | C4H10S2 | CID 16592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | 2179-60-4 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chembk.com [chembk.com]

- 6. Superior dimethyl disulfide degradation in a microbial fuel cell: Extracellular electron transfer and hybrid metabolism pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. superior-dimethyl-disulfide-degradation-in-a-microbial-fuel-cell-extracellular-electron-transfer-and-hybrid-metabolism-pathways - Ask this paper | Bohrium [bohrium.com]

- 8. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. An overview on disulfide-catalyzed and -cocatalyzed photoreactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 12. OECD 301D - Biodegradation Closed Bottle Test - Situ Biosciences [situbiosciences.com]

- 13. laboratuar.com [laboratuar.com]

- 14. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 15. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. oecd.org [oecd.org]

- 18. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 19. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 20. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 21. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 22. oecd.org [oecd.org]

- 23. oecd.org [oecd.org]

- 24. fera.co.uk [fera.co.uk]

- 25. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

Kinetic Analysis of Methyl Propyl Disulfide: A Technical Guide to Formation and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl propyl disulfide is an asymmetric disulfide of interest in various fields, including flavor chemistry and pharmaceutical sciences, due to its sensory properties and its potential role in biological systems. Understanding the kinetics of its formation and its stability under various conditions is crucial for applications ranging from food processing to drug delivery. This technical guide provides an in-depth analysis of the kinetic principles governing the formation of this compound and its subsequent stability. It outlines detailed experimental protocols for kinetic analysis and presents available quantitative data. Furthermore, this guide employs visualizations to clarify reaction pathways and experimental workflows, offering a comprehensive resource for researchers and professionals in the field.

Introduction to Disulfide Kinetics

Disulfide bonds, including the S-S bond in this compound, are dynamic covalent linkages. Their formation and cleavage are typically governed by thiol-disulfide exchange reactions. These reactions proceed via a nucleophilic attack of a thiolate anion on one of the sulfur atoms of the disulfide bond. The rate of these reactions is influenced by several factors, including the pKa of the thiols, pH of the medium, temperature, and the steric and electronic properties of the substituents.

The formation of an unsymmetrical disulfide like this compound from methanethiol and propanethiol is a complex process that can also lead to the formation of the symmetrical disulfides, dimethyl disulfide and dipropyl disulfide. The overall reaction scheme involves a series of equilibrium reactions.

Kinetics of this compound Formation

The formation of this compound can be achieved through the oxidation of a mixture of methanethiol and propanethiol or via a thiol-disulfide exchange reaction between one of the thiols and the disulfide of the other.

Reaction Mechanisms

The primary mechanism for the formation of this compound in a solution containing methanethiol (CH₃SH) and propanethiol (CH₃CH₂CH₂SH) in the presence of a mild oxidant is the thiol-disulfide exchange. The reaction proceeds through a thiolate-mediated nucleophilic substitution (Sₙ2) at the sulfur atom.

The key steps involved are:

-

Thiol Deprotonation: Formation of the more nucleophilic thiolate anions (CH₃S⁻ and CH₃CH₂CH₂S⁻). The concentration of the thiolate is pH-dependent.

-

Nucleophilic Attack: A thiolate anion attacks a disulfide bond. In a mixture, this can be a symmetrical or unsymmetrical disulfide.

-

Formation of a Mixed Disulfide: The attack leads to the formation of a new disulfide bond and the release of another thiolate.

The overall process results in a mixture of dimethyl disulfide (DMDS), dipropyl disulfide (DPDS), and this compound (MPDS).

Factors Influencing Reaction Rate

-

pH: The rate of thiol-disulfide exchange is highly dependent on the pH of the solution. Higher pH values favor the formation of thiolate anions, which are the active nucleophiles, thus increasing the reaction rate. Disulfide bond formation is generally favored at a basic pH[1][2].

-

Temperature: As with most chemical reactions, the rate of disulfide formation increases with temperature. The temperature dependence can be described by the Arrhenius equation.

-

Reactant Concentration: The reaction rate is dependent on the concentrations of the reacting thiols and any oxidizing agents present.

-

Solvent: The polarity of the solvent can influence the stability of the transition state and thus the reaction rate. Aprotic solvents can accelerate Sₙ2 reactions.[3]

Quantitative Kinetic Data

Table 1: Estimated Kinetic Parameters for Thiol-Disulfide Exchange Reactions

| Reaction | pH | Temperature (°C) | Estimated Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| R-SH + R'-SS-R' ⇌ R-SS-R' + R'-SH | 7.0 | 25 | 1 - 10 |

| Glutathione + Dithiothreitol | 7.0 | 25 | ~5 |

Note: These are generalized values for thiol-disulfide exchange reactions and serve as an estimate for the formation of this compound.

Stability of this compound

The stability of this compound is a critical parameter, particularly for its application in food products and pharmaceuticals. Its degradation can occur through various pathways, including hydrolysis, oxidation, and thermal decomposition.

Degradation Pathways

-

Hydrolysis: Disulfide bonds can undergo hydrolysis, especially under alkaline conditions, to yield a mixture of thiols and sulfenic acids[6]. The hydrolysis of disulfides is generally slow at neutral pH but can be accelerated at higher pH[6].

-

Oxidation: The sulfur atoms in the disulfide bond can be further oxidized to form thiosulfinates and ultimately sulfonic acids.

-

Thermal Decomposition: At elevated temperatures, the S-S bond can undergo homolytic cleavage to form thiyl radicals, which can then participate in a variety of subsequent reactions, leading to a complex mixture of products. The thermal decomposition of dimethyl disulfide has been studied and shown to produce methanethiol and other products[7].

Factors Affecting Stability

-

pH: The stability of disulfide bonds is pH-dependent. While they are relatively stable around neutral pH, they can be more susceptible to degradation under strongly acidic or alkaline conditions. Optimal stability for a cyclic peptide with a disulfide bond was found around pH 3.0[8].

-

Temperature: Increased temperature accelerates the rate of all degradation pathways. The relationship between temperature and the degradation rate constant can be modeled using the Arrhenius equation.

-

Presence of Oxidizing and Reducing Agents: The presence of other thiols or reducing agents can lead to thiol-disulfide exchange reactions, resulting in the cleavage of the this compound. Oxidizing agents can lead to the formation of oxidized sulfur species.

Quantitative Stability Data

Specific kinetic data for the degradation of this compound under various conditions is scarce. The following table provides a qualitative summary of its stability.

Table 2: Stability Profile of this compound

| Condition | Stability | Primary Degradation Pathway |

| Neutral pH, Room Temperature | Relatively Stable | Slow Hydrolysis/Oxidation |

| High pH (>9) | Decreased | Alkaline Hydrolysis |

| Low pH (<3) | Moderately Stable | Acid-catalyzed hydrolysis |

| Elevated Temperature (>100°C) | Unstable | Thermal Decomposition |

| Presence of excess thiols | Unstable | Thiol-disulfide exchange |

| Presence of strong oxidants | Unstable | Oxidation |

Experimental Protocols for Kinetic Analysis

Synthesis and Formation Kinetics

A common method for the synthesis of unsymmetrical disulfides is the reaction of a thiol with a sulfenyl chloride or through thiol-disulfide exchange.

Experimental Protocol: Kinetic Analysis of this compound Formation via Thiol-Disulfide Exchange

-

Reactant Preparation: Prepare stock solutions of methanethiol, dipropyl disulfide, and an internal standard in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).

-

Reaction Initiation: Initiate the reaction by mixing the reactants in a temperature-controlled vessel. The pH of the solution should be carefully controlled using a buffer.

-

Sampling: At specific time intervals, withdraw aliquots of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot to stop the thiol-disulfide exchange. This can be achieved by rapid acidification or by derivatizing the free thiols with a reagent like N-ethylmaleimide.

-

Analysis: Analyze the quenched samples using HPLC or GC-MS to determine the concentrations of reactants and products.

-

Data Analysis: Plot the concentration of this compound as a function of time. From this data, determine the initial reaction rate. By performing the experiment at different initial concentrations of reactants, the rate law and the rate constant can be determined.

Stability and Degradation Kinetics

Experimental Protocol: Kinetic Analysis of this compound Stability

-

Sample Preparation: Prepare solutions of this compound of a known concentration in buffers of different pH values (e.g., pH 3, 5, 7, 9).

-

Incubation: Incubate the solutions at a constant temperature (e.g., 25°C, 40°C, 60°C).

-

Sampling: At various time points, take samples from each solution.

-

Analysis: Analyze the samples immediately using a suitable analytical method (e.g., HPLC or GC-MS) to quantify the remaining concentration of this compound.

-

Data Analysis: Plot the natural logarithm of the concentration of this compound versus time. If the degradation follows first-order kinetics, the plot will be linear, and the negative of the slope will be the first-order rate constant (k). Repeat this for each pH and temperature to determine the pH-rate profile and the activation energy of degradation using the Arrhenius equation.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying thiols and disulfides. Thiols may require derivatization to be detected with high sensitivity.

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile sulfur compounds like this compound. It provides both separation and identification of the compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the progress of the reaction in real-time by observing the changes in the signals of the methyl and propyl groups of the reactants and products. 13C NMR can also be used to distinguish between reduced and oxidized cysteine residues[9].

Visualizations

Signaling Pathways and Experimental Workflows

Conclusion

The kinetic analysis of this compound formation and stability is essential for its effective application in various industries. While direct kinetic data for this specific molecule is limited, a thorough understanding can be achieved by applying the well-established principles of thiol-disulfide exchange chemistry. This guide has provided a framework for understanding the reaction mechanisms, the factors influencing kinetics, and detailed protocols for experimental investigation. The use of modern analytical techniques such as HPLC, GC-MS, and NMR spectroscopy is crucial for obtaining reliable quantitative data. Further research is warranted to determine the specific rate constants and activation energies for the formation and degradation of this compound to enable more precise control and prediction of its behavior in complex systems.

References

- 1. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Equilibrium and kinetic constants for the thiol-disulfide interchange reaction between glutathione and dithiothreitol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemical Biology of Reactive Sulfur Species: Hydrolysis-Driven Equilibrium of Polysulfides as a Determinant of Physiological Functions - PMC [pmc.ncbi.nlm.nih.gov]